Protolichesterinic acid

Vue d'ensemble

Description

Synthesis Analysis

The first synthesis of (-)-protolichesterinic acid was achieved through a strategy based on a facially selective 2+2 cycloaddition reaction, enabling the assignment of its absolute stereochemistry (Murta et al., 1993). Subsequent syntheses have explored various methodologies, including the use of tungsten-π-allyl complexes for efficient total syntheses of racemic protolichesterinic acid (Chen & Liu, 1998) and a diastereoselective approach involving a Johnson–Claisen rearrangement (Fernandes et al., 2012).

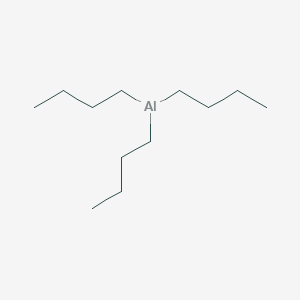

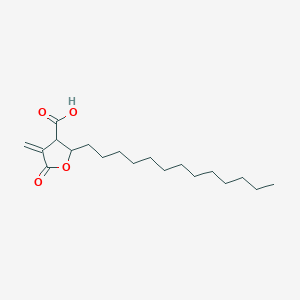

Molecular Structure Analysis

The molecular structure of protolichesterinic acid has been elucidated through various spectroscopic techniques, including NMR and mass spectrometry, which have confirmed its unique lactone structure. The absolute stereochemistry of (-)-protolichesterinic acid, determined through synthesis, is assigned as (2S,3R) (Murta et al., 1993).

Chemical Reactions and Properties

Protolichesterinic acid participates in a range of chemical reactions characteristic of α-methylene-γ-lactones, such as cycloaddition reactions. Its reactivity has been utilized in synthetic strategies for the preparation of various analogs and derivatives with potential biological activity. The presence of the α-methylene group adjacent to the γ-lactone ring is crucial for its biological activity, particularly its interaction with biological nucleophiles through Michael addition (Zeller, Riener, & Nicewicz, 2014).

Physical Properties Analysis

The physical properties of protolichesterinic acid, including its solubility in organic solvents and water, melting point, and optical rotation, are significant for its isolation, purification, and application in biological assays. Protolichesterinic acid's lipophilic nature allows it to be extracted into aqueous media, with its concentration dependent on the extraction length (Ingolfsdottir et al., 1994).

Chemical Properties Analysis

Protolichesterinic acid exhibits a broad spectrum of antimicrobial activities against a variety of human pathogenic bacterial and fungal strains, demonstrating significant potential for development as an antimicrobial drug (Sasidharan et al., 2014). Its mechanism of action includes the inhibition of enzymes such as 5-lipoxygenase, highlighting its potential in anti-inflammatory and cancer therapeutic strategies (Ingolfsdottir et al., 1994).

Applications De Recherche Scientifique

Applications in Plant and Animal Nutrition

Protolichesterinic acid and related compounds like protocatechuic acid (PCA) have been investigated for their role as natural feed additives in farm animal production. Studies suggest that PCA, a phenolic compound with antioxidant, anti-inflammatory, and antimicrobial properties, could enhance the antioxidant status, immune function, and growth performance of farm animals (Mahfuz et al., 2022). This highlights a potential area of application for protolichesterinic acid in improving farm animal nutrition and health, aligning with the shift towards using medicinal plants and their extracts as sustainable feed supplements.

Neuroprotective Potential

Research into protocatechuic acid, a related compound, has unveiled its promising properties in inhibiting the progression of neurodegenerative diseases. Protocatechuic acid has been identified as a main metabolite of complex polyphenolic compounds, contributing to the beneficial effects associated with polyphenol-rich food consumption. Its ability to easily cross the blood-brain barrier and influence the processes underlying cognitive and behavioral impairment positions it as a potential therapeutic agent in neurodegenerative disease management, including Alzheimer’s and Parkinson’s diseases (Krzysztoforska et al., 2017). This underscores the importance of investigating protolichesterinic acid for similar neuroprotective effects.

Enhancement of Energy Vector Production

The acid pretreatment of lignocellulosic biomass, a method that could potentially involve protolichesterinic acid, is crucial for the production of energy vectors like bioethanol. This process disrupts the lignocellulosic matrix, enhancing the biomass's suitability for energy conversion. Research focusing on the operational conditions and techno-economic assessment for bioethanol production from olive tree biomass via acid pretreatment has provided insights into improving the technical and economic viability of this process (Solarte-Toro et al., 2019). This indicates a potential application for protolichesterinic acid in the bioenergy sector, particularly in enhancing the conversion efficiency of lignocellulosic biomass to bioethanol.

Applications in Photodynamic Therapy

Protolichesterinic acid, through its structural or functional analogs like 5-aminolevulinic acid induced protoporphyrin IX (ALA-PpIX), has found applications in photodynamic therapy, particularly in treating skin cancers. The use of ALA-PpIX fluorescence guidance in surgery demonstrates the compound's potential in improving surgical outcomes for patients with meningiomas and possibly other tumors (Valdes et al., 2019). This highlights the broader potential of protolichesterinic acid derivatives in medical applications, especially in enhancing tumor resection techniques through fluorescence guidance.

Propriétés

IUPAC Name |

4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYZDHVPSZCEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932417 | |

| Record name | 4-Methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protolichesterinic acid | |

CAS RN |

1448-96-0, 17002-28-7 | |

| Record name | d-Protolichesterinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-tridecyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | d-Protolichesterinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)